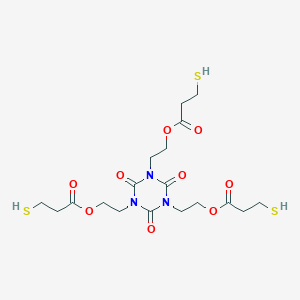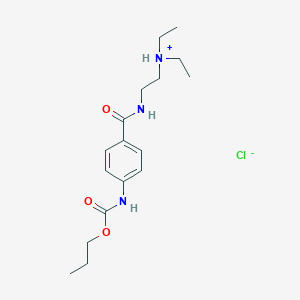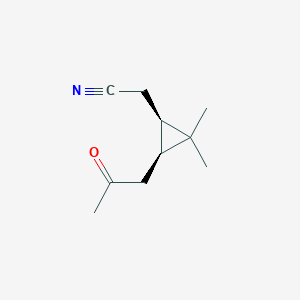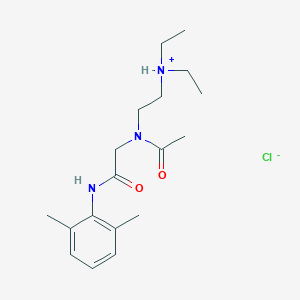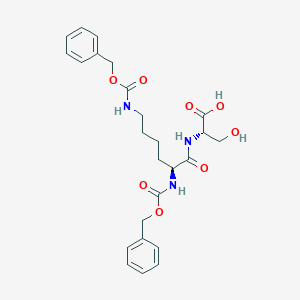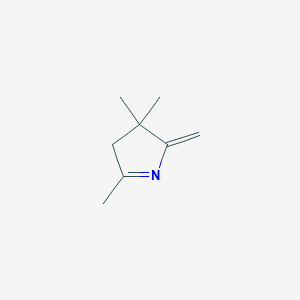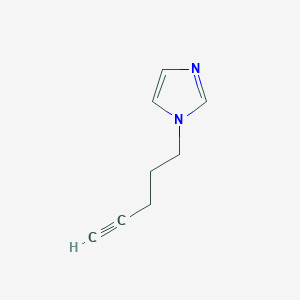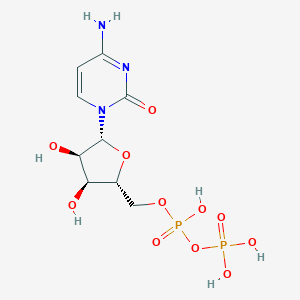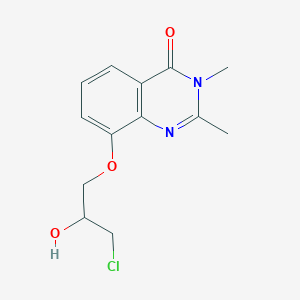![molecular formula C22H32Cl2N2O5 B034374 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid CAS No. 111106-24-2](/img/structure/B34374.png)
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid, also known as DAPT, is a chemical compound that has been widely used in scientific research. DAPT is a γ-secretase inhibitor that has been shown to inhibit the Notch signaling pathway. The Notch signaling pathway plays an important role in cell differentiation, proliferation, and apoptosis. Inhibition of this pathway can affect the development and function of various tissues and organs in the body.
Wirkmechanismus
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid inhibits the activity of γ-secretase, which is an enzyme that cleaves the transmembrane domain of Notch receptors. This prevents the release of the intracellular domain of Notch, which is necessary for the activation of downstream signaling pathways.
Biochemische Und Physiologische Effekte
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid has been shown to affect various cellular processes, including cell differentiation, proliferation, and apoptosis. It has also been shown to affect the development and function of various tissues and organs in the body, including the nervous system, cardiovascular system, and immune system.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid has several advantages for lab experiments, including its high potency and selectivity for γ-secretase inhibition. However, it also has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Zukünftige Richtungen
There are several future directions for research on 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid and the Notch signaling pathway. These include:
1. Development of more potent and selective γ-secretase inhibitors for therapeutic applications.
2. Investigation of the role of the Notch signaling pathway in the development and progression of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
3. Identification of the downstream targets of the Notch signaling pathway and their role in cellular processes.
4. Development of new methods for delivery of γ-secretase inhibitors to target tissues and organs.
5. Investigation of the potential side effects of γ-secretase inhibition and the development of strategies to mitigate these effects.
In conclusion, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid is a chemical compound that has been widely used in scientific research to study the Notch signaling pathway and its role in various cellular processes. It has potential therapeutic applications in cancer, Alzheimer's disease, and cardiovascular disease. Further research is needed to fully understand the mechanism of action of 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid and the Notch signaling pathway, as well as to develop more potent and selective γ-secretase inhibitors for therapeutic use.
Synthesemethoden
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid can be synthesized by reacting 3,4-dichlorobenzoyl chloride with 5-amino-1-pentanol and then reacting the resulting compound with 3-methoxypropylamine and 4-methylpentylamine. The final product is obtained by reacting the intermediate compound with 5-oxopentanoic acid.
Wissenschaftliche Forschungsanwendungen
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid has been widely used in scientific research to study the Notch signaling pathway and its role in various cellular processes. It has been shown to have potential therapeutic applications in cancer, Alzheimer's disease, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
111106-24-2 |
|---|---|
Produktname |
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid |
Molekularformel |
C22H32Cl2N2O5 |
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H32Cl2N2O5/c1-15(2)6-4-11-26(12-5-13-31-3)22(30)19(9-10-20(27)28)25-21(29)16-7-8-17(23)18(24)14-16/h7-8,14-15,19H,4-6,9-13H2,1-3H3,(H,25,29)(H,27,28) |
InChI-Schlüssel |
JLMNAIASRDQCNZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC(C)CCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Synonyme |
4-[(3,4-dichlorobenzoyl)amino]-4-(3-methoxypropyl-(4-methylpentyl)carb amoyl)butanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




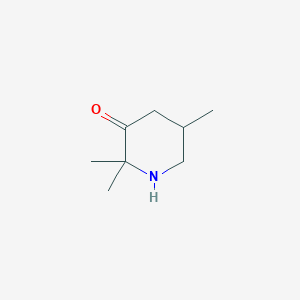
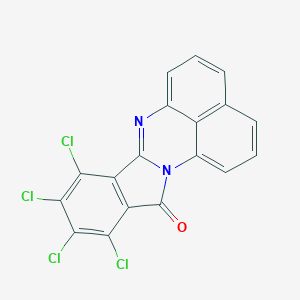
![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)
